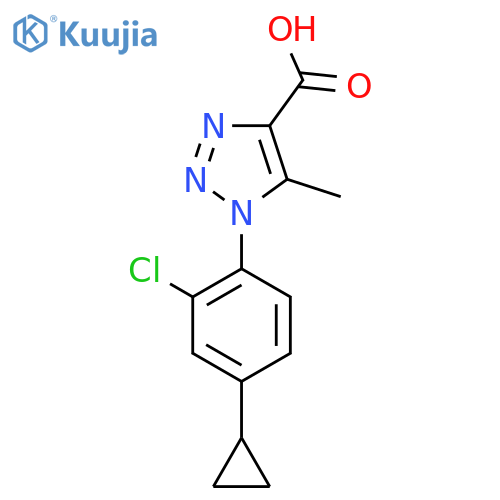Cas no 1824708-16-8 (1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1824708-16-8 structure
商品名:1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1824708-16-8
MF:C13H12ClN3O2
メガワット:277.706281661987
MDL:MFCD30478445
CID:3045232
PubChem ID:118513275
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- MPPXFIMRSPKELK-UHFFFAOYSA-N
- AK543428
- 1-(2-chloro-4-cyclopropylphenyl)-5-methyltriazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-chloro-4-cyclopropylphenyl)-5-methyl-
- DS-19248
- 1-(2-chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylicacid
- F31357
- ZXC70816
- SY073766
- 1824708-16-8
- CS-W020156
- AKOS030632718
- SCHEMBL17260097
- MFCD30478445
-
- MDL: MFCD30478445
- インチ: 1S/C13H12ClN3O2/c1-7-12(13(18)19)15-16-17(7)11-5-4-9(6-10(11)14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,18,19)
- InChIKey: MPPXFIMRSPKELK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1CC1)N1C(C)=C(C(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 277.0618043g/mol
- どういたいしつりょう: 277.0618043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- ふってん: 492.7±55.0°C at 760 mmHg
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM250612-5g |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1824708-16-8 | 95%+ | 5g |
$237 | 2023-03-05 | |
| Cooke Chemical | BD4183146-1g |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylicacid |
1824708-16-8 | 97% | 1g |
RMB 369.60 | 2025-02-20 | |
| abcr | AB482783- |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid; . |
1824708-16-8 | €106.00 | 2023-04-20 | |||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI528-1g |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1824708-16-8 | 97% | 1g |
591.0CNY | 2021-07-12 | |
| eNovation Chemicals LLC | D755327-100mg |
1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-chloro-4-cyclopropylphenyl)-5-methyl- |
1824708-16-8 | 97% | 100mg |
$60 | 2024-06-07 | |
| A2B Chem LLC | AA98179-1g |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid |
1824708-16-8 | 95% | 1g |
$109.00 | 2024-04-20 | |
| A2B Chem LLC | AA98179-250mg |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid |
1824708-16-8 | 95% | 250mg |
$60.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D755327-1g |
1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-chloro-4-cyclopropylphenyl)-5-methyl- |
1824708-16-8 | 97% | 1g |
$100 | 2025-02-24 | |
| eNovation Chemicals LLC | D755327-250mg |
1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-chloro-4-cyclopropylphenyl)-5-methyl- |
1824708-16-8 | 97% | 250mg |
$70 | 2025-02-24 | |
| eNovation Chemicals LLC | D755327-250mg |
1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-chloro-4-cyclopropylphenyl)-5-methyl- |
1824708-16-8 | 97% | 250mg |
$70 | 2024-06-07 |
1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1824708-16-8 (1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
